N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(ethanesulfonyl)benzamide
Description
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(ethanesulfonyl)benzamide is a compound that has garnered significant interest due to its unique chemical and biological properties. This compound is known for its complex structure, which includes a dioxolo and benzothiazol moiety, making it a subject of study in various scientific fields.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c1-2-26(21,22)15-6-4-3-5-10(15)16(20)19-17-18-11-7-12-13(24-9-23-12)8-14(11)25-17/h3-8H,2,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQGBNOEMWDGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(ethanesulfonyl)benzamide typically involves multiple steps, starting with the preparation of the dioxolo and benzothiazol intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds and various organic solvents .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is usually purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(ethanesulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(ethanesulfonyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine: This compound shares a similar core structure but lacks the ethylsulfonylbenzamide moiety.
N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-2-carbohydrazide: Another similar compound with a different functional group.
Uniqueness
What sets N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(ethanesulfonyl)benzamide apart is its unique combination of the dioxolo and benzothiazol moieties with the ethylsulfonylbenzamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(ethanesulfonyl)benzamide is a complex organic compound notable for its unique structural features and potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 330.4 g/mol. The compound features a tricyclic structure with both oxygen and sulfur atoms, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₃S |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 1171579-98-8 |
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. Compounds with similar tricyclic frameworks have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . In vitro studies suggest that this compound may possess comparable antibacterial effects.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Notably, it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive functions.
Acetylcholinesterase Inhibition Assay
The AChE inhibitory activity can be quantified using spectrophotometric methods where the absorbance change at 405 nm is measured after incubation with the test compound . The results are typically expressed as IC50 values (the concentration required to inhibit 50% of enzyme activity).
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. These interactions can modulate signaling pathways and biochemical processes critical for cellular function.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antibacterial Screening : Compounds derived from similar scaffolds demonstrated varying degrees of antibacterial activity against multiple strains .
- AChE Inhibitory Activity : A series of related heterocycles were synthesized and evaluated for their ability to inhibit AChE, with some exhibiting IC50 values in the low micromolar range .
- Docking Studies : Molecular docking simulations have been employed to predict binding affinities and interactions between the compound and target enzymes or receptors .
Q & A
Q. What are the critical considerations for synthesizing this tricyclic compound with high purity and yield?
The synthesis involves multi-step protocols requiring precise control of reaction conditions. Key steps include:
- Core formation : Cyclization reactions under controlled pH and temperature to assemble the tricyclic framework (4,6-dioxa-10-thia-12-azatricyclo core) .
- Functionalization : Introducing the ethanesulfonyl group via nucleophilic substitution or coupling reactions, often using catalysts like Pd(0) for C–S bond formation .
- Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization to isolate the product, with yields typically <60% due to steric hindrance .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Combined spectroscopic and crystallographic methods are essential:
- NMR : ¹H/¹³C NMR to confirm substituent positions and heterocyclic connectivity .
- X-ray crystallography : Resolve bond angles and dihedral angles in the tricyclic core (e.g., mean C–C bond length: 1.39 Å) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺: 444.91 for analogs) .
Q. What preliminary assays are recommended to screen its biological activity?
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (IC₅₀ values <10 µM indicate potency) .
- Antimicrobial screening : Broth microdilution assays (MIC ≤25 µg/mL suggests activity) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ <50 µM in HeLa cells) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence bioactivity?
Structure-Activity Relationship (SAR) studies reveal:
- Ethanesulfonyl group : Enhances solubility and modulates target binding via sulfone-mediated H-bonding .
- Tricyclic core rigidity : Restricts conformational flexibility, improving selectivity for ATP-binding pockets .
| Substituent | Effect on IC₅₀ (Kinase X) | Source |
|---|---|---|
| Ethanesulfonyl | 2.1 µM | |
| Methylbenzenesulfonyl | 5.8 µM | |
| Chlorophenyl | 8.3 µM |
Q. What strategies resolve contradictions in bioactivity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability : Use liver microsomes to assess if discrepancies arise from rapid degradation (e.g., t₁/₂ <30 min in human microsomes) .
- Off-target profiling : Employ proteome-wide affinity chromatography to identify non-specific interactions .
Q. How can computational methods optimize lead compound design?
- Molecular docking : Simulate binding to kinase domains (e.g., AutoDock Vina; RMSD <2.0 Å validates poses) .
- MD simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns trajectories to assess ΔG binding) .
- QSAR modeling : Correlate substituent electronegativity with logP (e.g., Cl substituents increase hydrophobicity by 0.5 log units) .
Q. What analytical techniques detect degradation products under physiological conditions?
- LC-MS/MS : Identify hydrolyzed sulfonamide or oxidized thia-azatricyclo metabolites .
- Stability studies : Expose to pH 1.2–7.4 buffers; >20% degradation at pH 1.2 suggests gastric instability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
